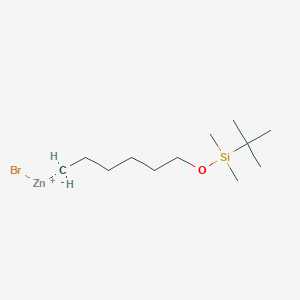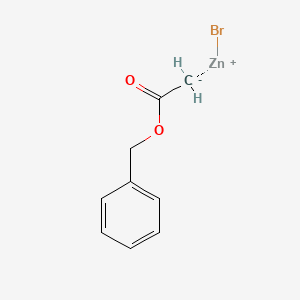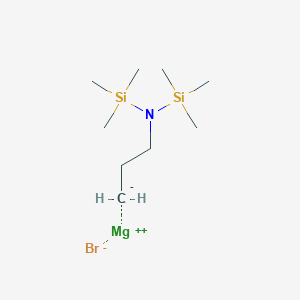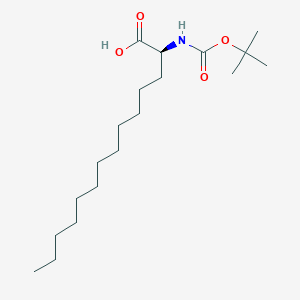
(4-N-Butyloxy-3,5-di-t-butylphenyl)magnesium bromide, 0.50 M in 2-MeTHF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-N-Butyloxy-3,5-di-t-butylphenyl)magnesium bromide, 0.50 M in 2-MeTHF” is a chemical compound with the formula C18H29BrMgO . It is a Grignard reagent, which are a class of organomagnesium compounds that are commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C18H29BrMgO . This indicates that the compound contains 18 carbon atoms, 29 hydrogen atoms, one bromine atom, one magnesium atom, and one oxygen atom . The exact arrangement of these atoms in the molecule would depend on the specific bonding and stereochemistry of the compound.Chemical Reactions Analysis
As a Grignard reagent, this compound would be expected to participate in a variety of organic reactions . Grignard reagents are strong nucleophiles and bases, and they can react with a variety of electrophiles, including carbonyl compounds, epoxides, and alkyl halides . The exact reactions that this compound can participate in would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and composition. As a Grignard reagent, it would be expected to be highly reactive and sensitive to moisture and air . It is typically stored under inert gas and away from oxidizing agents, water, and acids .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research and application of this compound would depend on its specific properties and reactivity. Grignard reagents are widely used in organic synthesis, and there is ongoing research into developing new reactions and applications for these compounds . This could potentially include the synthesis of new pharmaceuticals, polymers, and other organic materials .
Propiedades
IUPAC Name |
magnesium;2-butoxy-1,3-ditert-butylbenzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29O.BrH.Mg/c1-8-9-13-19-16-14(17(2,3)4)11-10-12-15(16)18(5,6)7;;/h11-12H,8-9,13H2,1-7H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVIVJVCKUGAOW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














